1-Methyl-1H-indole-5-carboxamide

Catalog No.
S12378176
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-indole-5-carboxamide

Product Name

1-Methyl-1H-indole-5-carboxamide

IUPAC Name

1-methylindole-5-carboxamide

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13)

InChI Key

LXQCEPCLSUDYLW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N

1-Methyl-1H-indole-5-carboxamide is a chemical compound characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. This compound features a methyl group at the nitrogen atom of the indole ring and a carboxamide functional group at the 5-position, which significantly influences its chemical properties and biological activities.

Typical for indole derivatives. Key reactions include:

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Rearrangements: Under specific conditions, it may rearrange to form different indole derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions are often facilitated by the presence of catalysts or specific reaction conditions such as temperature and solvent choice.

Research indicates that 1-methyl-1H-indole-5-carboxamide exhibits various biological activities:

  • Antimicrobial Properties: Some studies have shown that this compound possesses antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: It has been evaluated for its potential in cancer treatment, demonstrating cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects: Preliminary investigations suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The synthesis of 1-methyl-1H-indole-5-carboxamide typically involves the following steps:

  • Starting Material: Begin with 1H-indole-5-carboxylic acid.
  • Methylation: React the acid with methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide. The reaction proceeds at low temperatures followed by warming to room temperature for several hours, yielding 1-methyl-1H-indole-5-carboxylic acid.
  • Conversion to Carboxamide: The carboxylic acid can then be converted to the corresponding carboxamide through reaction with ammonia or an amine under appropriate conditions .

1-Methyl-1H-indole-5-carboxamide has several applications across different fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: Used as a building block in synthetic organic chemistry for developing new compounds with potential therapeutic effects.
  • Material Science: Investigated for its properties in creating novel materials or coatings due to its unique structural characteristics.

Studies on the interactions of 1-methyl-1H-indole-5-carboxamide with biological targets have revealed:

  • Protein Binding: It has been shown to interact with specific proteins, which may mediate its biological effects.
  • Enzyme Inhibition: Research indicates potential inhibition of certain enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer activity.

These interactions are crucial for understanding how this compound can be utilized in therapeutic contexts.

Several compounds share structural similarities with 1-methyl-1H-indole-5-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methyl-1H-indole-5-carboxylic acid496946-80-60.98
2-Methyl-1H-indole-6-carboxylic acid73177-33-00.98
4-Methyl-1H-indole-6-carboxylic acid1545472-15-80.96
Methyl indole-5-carboxylate1011-65-0N/A

Uniqueness

While many indole derivatives exhibit similar structures and biological activities, the unique positioning of the methyl and carboxamide groups in 1-methyl-1H-indole-5-carboxamide contributes to its distinct reactivity and biological profile. This specificity allows it to interact differently with biological targets compared to other similar compounds, potentially leading to unique therapeutic applications.

Basic Identifiers

1-Methyl-1H-indole-5-carboxamide is formally identified by the following descriptors:

  • CAS Registry Number: 155868-67-0
  • IUPAC Name: 1-Methylindole-5-carboxamide
  • Molecular Formula: C₁₀H₁₀N₂O
  • Molecular Weight: 174.20 g/mol

The compound’s structure consists of an indole ring system substituted with a methyl group at the 1-position and a carboxamide group at the 5-position.

Spectroscopic and Chromatographic Data

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in available sources, its structural analogs exhibit characteristic absorption bands for N–H stretching (3,200–3,400 cm⁻¹) and carbonyl groups (1,650–1,750 cm⁻¹) in infrared spectroscopy. High-performance liquid chromatography (HPLC) assays of related indole derivatives show retention times dependent on mobile-phase composition.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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